6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H13Cl2NO and its molecular weight is 330.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may influence protein-related pathways
Result of Action
As a compound used in proteomics research , it may have effects on protein expression, modification, or interaction
Biochemical Analysis
Biochemical Properties
6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function and stability . These interactions are crucial for studying protein structure and function, as well as for developing new therapeutic agents.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the phosphorylation status of proteins, thereby affecting signal transduction pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. The compound can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity . This inhibition can result in changes in metabolic pathways and cellular processes. Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, the compound can induce toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes . These interactions can lead to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. The compound can be directed to particular organelles through targeting signals and post-translational modifications . Its subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and modulate cellular processes .
Properties
IUPAC Name |
6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-3-4-12(7-11(10)2)17-9-15(18(20)22)14-8-13(19)5-6-16(14)21-17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWMTILRAZBNCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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